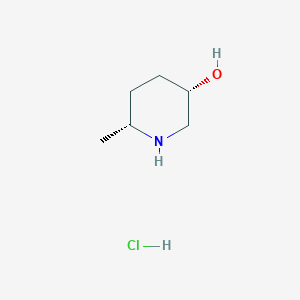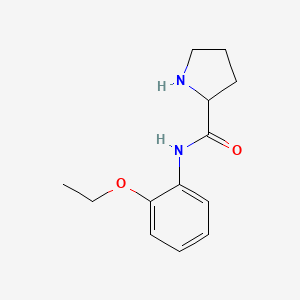![molecular formula C8H17NOSi B3135668 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile CAS No. 40326-16-7](/img/structure/B3135668.png)
3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile
Vue d'ensemble
Description
“3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile” is a chemical compound with the molecular formula C8H17NOSi . It is also known as “2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester” and "Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanenitrile backbone with a methyl group and a trimethylsilyl ether group attached . The molecular weight of this compound is 171.32 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Intermediate in Synthesis : Compounds similar to 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile serve as intermediates in the synthesis of more complex molecules. For instance, the synthesis of 2-Methyl-2-(trimethylsiloxy)pentan-3-one involves intermediates like 2-hydroxybutanenitrile, showcasing the role of such molecules in acetal formation, addition reactions, and silylation processes (Young, Buse, & Heathcock, 2003).
Catalysis : Research demonstrates the utility of related compounds in catalyzed isomerization reactions. Nickel-catalyzed isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile and 2-methyl-2-butenenitrile highlights the catalytic versatility of these compounds, impacting the production of various nitriles through isomerization (Liu et al., 2016).
Material Science
- Membrane Technology : Analogous polymers, like poly(1-trimethylsilyl-1-propyne), have been studied for their permeability to hydrocarbons, suggesting potential applications of related compounds in gas separation technologies. The incorporation of silica fillers into such polymers enhances their chemical resistance and selectivity for hydrocarbon/permanent gas separation (He, Pinnau, & Morisato, 2002).
Environmental and Green Chemistry
- Ionic Liquids in Synthesis : The use of ionic liquids for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide at room temperature showcases the environmental friendliness of modern synthetic methods. This approach underlines the potential of using related compounds in green chemistry applications, where ionic liquids serve as recyclable reaction mediums, reducing waste and energy consumption (Mojtahedi, Abaee, & Abbasi, 2006).
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile is currently unknown. This compound is a derivative of 2-Butenoic acid, also known as 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester . The targets of this compound and their roles are still under investigation.
Mode of Action
It is known that trimethylsilyl (tms) groups are often used in organic chemistry to protect reactive functional groups during chemical reactions .
Biochemical Pathways
It’s known that the compound is often used as an intermediate in organic synthesis , suggesting that it may participate in various biochemical reactions.
Pharmacokinetics
The compound’s solubility in most organic solvents suggests that it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with water suggests that it may be unstable in aqueous environments. Therefore, it’s crucial to store and handle this compound under an inert atmosphere and at low temperatures .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-2-trimethylsilyloxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOSi/c1-7(2)8(6-9)10-11(3,4)5/h7-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKZICTVGOYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




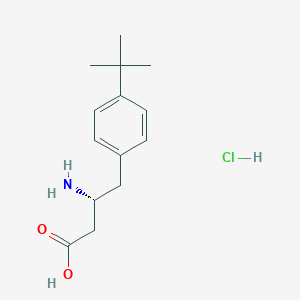
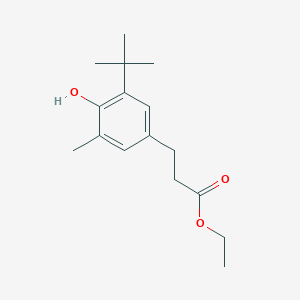
![4-[(4-Phenylpiperazin-1-YL)methyl]aniline](/img/structure/B3135616.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3135621.png)
![{3-[4-(4-Methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3135623.png)
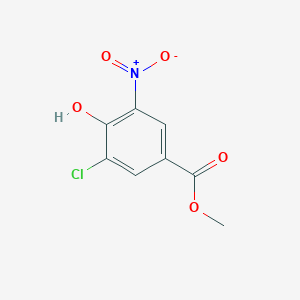
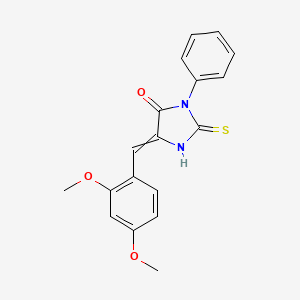
![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)
![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

